Bienvenue dans la boutique en ligne BenchChem!

3-(Phenylcarbamoyl)benzoic acid

Chemical Reactivity Hydrolysis Kinetics Intramolecular Catalysis

Specify 3-(Phenylcarbamoyl)benzoic acid (CAS 16776-94-6) to secure the precise 3-substituted isomer essential for your research. Generic or 2-/4-substituted analogs fail to replicate this scaffold's unique intramolecular catalysis and selective anti-staphylococcal activity (MIC 2–8 μg/mL against MRSA/VRSA). As the key intermediate for phenylcarbamate pharmacophores in Alzheimer's candidates, its high-yield synthetic route (76–90%) makes it the strategic choice for medicinal chemistry and antibacterial programs.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 16776-94-6
Cat. No. B3379609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylcarbamoyl)benzoic acid
CAS16776-94-6
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H11NO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9H,(H,15,16)(H,17,18)
InChIKeyOFHSAGBLERSCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylcarbamoyl)benzoic Acid (CAS 16776-94-6) – Chemical Identity and Core Properties for Scientific Procurement


3-(Phenylcarbamoyl)benzoic acid (C₁₄H₁₁NO₃; MW 241.24 g/mol) is a benzoic acid derivative bearing a phenylcarbamoyl substituent at the 3-position of the benzene ring [1]. This compound, also designated N-phenylisophthalamic acid, serves as a versatile building block in medicinal chemistry and chemical biology [2]. Its structural features – a carboxylic acid group and an aromatic amide linkage – enable participation in diverse chemical transformations, including amide bond formation and metal coordination. The compound is commercially available at typical purities of 95% and is primarily utilized as a research intermediate rather than a final active pharmaceutical ingredient . Key physicochemical identifiers include PubChem CID 20376778, MDL Number MFCD00625702, and a canonical SMILES of C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)O [1].

Why 3-(Phenylcarbamoyl)benzoic Acid Cannot Be Replaced by a Generic Analog – Structural Constraints and Reactivity Considerations


Substitution of 3-(phenylcarbamoyl)benzoic acid with a generic benzoic acid derivative or a positional isomer is scientifically invalid due to profound differences in chemical reactivity, biological target engagement, and synthetic utility. The 3-substitution pattern uniquely positions the carboxyl group for intramolecular catalysis during hydrolysis reactions – a property absent in 2- and 4-substituted analogs . Furthermore, the phenylcarbamoyl moiety is critical for molecular recognition in biological systems; the 3-(phenylcarbamoyl)benzoate scaffold demonstrates selective antibacterial activity against multidrug-resistant Staphylococcus aureus, while its 2-substituted positional isomer exhibits entirely different enzyme inhibition profiles targeting PqsE thioesterase in Pseudomonas aeruginosa [1][2]. Simple replacement with a benzoic acid derivative lacking the phenylcarbamoyl group abolishes the key amide bond that mediates interactions with biological targets and eliminates the compound's utility as a synthetic building block for phenylcarbamate-containing drug candidates [3]. The quantitative evidence below substantiates why procurement decisions must specify this exact CAS registry number rather than relying on in-class alternatives.

Quantitative Differentiation Guide: 3-(Phenylcarbamoyl)benzoic Acid vs. Closest Analogs and Competitors


Regioisomeric Differentiation: Intramolecular Hydrolysis Catalysis – 3- vs. 2- and 4-Positional Isomers

3-(Phenylcarbamoyl)benzoic acid exhibits distinct hydrolysis kinetics due to intramolecular catalysis facilitated by the proximal carboxyl group at the 3-position. This regiochemical arrangement enables the carboxylate to participate in the hydrolysis of the adjacent amide bond, accelerating the reaction relative to the 4-substituted analog, where the carboxyl group is positioned too distant for effective intramolecular participation . This property is fundamentally absent in 2-(phenylcarbamoyl)benzoic acid due to steric constraints and altered transition-state geometry.

Chemical Reactivity Hydrolysis Kinetics Intramolecular Catalysis

Antibacterial Activity Against Drug-Resistant S. aureus: 3-(Phenylcarbamoyl)benzoate Scaffold vs. 2-Substituted Isomers

The 3-(phenylcarbamoyl)benzoate scaffold, derived from 3-(phenylcarbamoyl)benzoic acid, demonstrates potent antibacterial activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Lead carboxylate analogues (L8, L13, L14, L15) exhibit MIC values of 2–8 μg/mL against these multidrug-resistant strains [1]. In contrast, the 2-(phenylcarbamoyl)benzoic acid scaffold exhibits entirely different biological activity, acting as a noncompetitive inhibitor of the PqsE thioesterase in Pseudomonas aeruginosa with an IC50 of 5 μM for the most potent analog [2].

Antimicrobial Resistance MRSA VRSA Membrane Disruption

Antioxidant Activity of Phenylcarbamoylbenzoic Acid Derivatives: 3-Substituted Scaffold vs. Unmodified Benzoic Acid

Phenylcarbamoylbenzoic acid analogs incorporating the 3-substituted benzoic acid core demonstrate significant in vitro antioxidant activity. Designed derivatives of this scaffold showed high antioxidant potential in free radical scavenging assays [1]. While the parent 3-(phenylcarbamoyl)benzoic acid itself is a building block, its derivatization with antioxidant pharmacophores (hydrazones, acid hydrazides, Schiff bases, phthalimides) yields compounds with quantified antioxidant effects, establishing the 3-phenylcarbamoylbenzoic acid core as a privileged scaffold for antioxidant development [2].

Oxidative Stress Free Radical Scavenging Antioxidant

Synthetic Versatility as a Building Block for Alzheimer's Disease Drug Candidates: 3- vs. 4-((Phenylcarbamoyl)oxy)benzoic Acids

3-((Phenylcarbamoyl)oxy)benzoic acid, a close oxygen-linked analog of 3-(phenylcarbamoyl)benzoic acid, is synthesized in 3 steps with overall yields of 76–90% and serves as a direct precursor for generating phenyl phenylcarbamate-containing amides [1]. These amides are structurally related to phenserine, posiphen, tolserine, and cymserine – experimental Alzheimer's disease drugs [1]. The 3-substituted benzoic acid derivative can be readily reacted with amines to produce a library of potential anti-Alzheimer agents, whereas the 4-substituted isomer yields a different spatial orientation of the pharmacophore that may alter target binding [1].

Medicinal Chemistry Drug Discovery Alzheimer's Disease Building Blocks

Optimal Use Cases for 3-(Phenylcarbamoyl)benzoic Acid Based on Quantitative Differentiation Evidence


Development of Novel Antibiotics Targeting Multidrug-Resistant Gram-Positive Infections

This compound is the optimal starting material for synthesizing carboxylate analogues with demonstrated activity against MRSA and VRSA (MIC 2–8 μg/mL). The 3-substituted scaffold provides a validated entry point for membrane-disrupting antibacterial agents, supported by in vivo efficacy in a murine skin abscess model and biodistribution profiling via LC/Q-TOF mass spectrometry [1]. Alternative scaffolds such as 2-(phenylcarbamoyl)benzoic acid lack this anti-staphylococcal activity profile.

Mechanistic Probes for Intramolecular Catalysis in Hydrolysis Reactions

The unique 3-substitution pattern of this compound enables intramolecular participation of the carboxyl group during amide bond hydrolysis, making it a valuable model compound for studying proximity effects and intramolecular catalysis . Researchers investigating reaction mechanisms should specify this exact isomer, as 2- and 4-substituted analogs do not exhibit the same catalytic behavior.

Medicinal Chemistry Building Block for Alzheimer's Disease Drug Discovery

This compound and its oxygen-linked derivative serve as key intermediates for constructing phenyl phenylcarbamate-containing amides – a pharmacophore present in clinical-stage Alzheimer's disease candidates such as phenserine and posiphen [2]. The high-yielding synthetic route (76–90% overall yield) enables efficient generation of focused compound libraries for structure-activity relationship studies.

Antioxidant Agent Development Platform

The 3-phenylcarbamoylbenzoic acid core represents a privileged scaffold for designing novel antioxidants. Derivatization with pharmacophores such as hydrazones, acid hydrazides, Schiff bases, and phthalimides yields compounds with significant in vitro radical scavenging activity, establishing this building block as a validated starting point for oxidative stress-related drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Phenylcarbamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.